

Technical Whitepaper: Paroxol Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Paroxol Methanesulfonate

CAS No.: 608521-21-7

Cat. No.: B589618

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Physicochemical Profiling, Solubility Data, and Process Control

Executive Summary & Disambiguation

Paroxol Methanesulfonate is the sulfonate ester intermediate used to attach the benzodioxole moiety in the synthesis of Paroxetine. It is a reactive electrophile, distinct from the final drug substance Paroxetine Mesylate (the salt form).

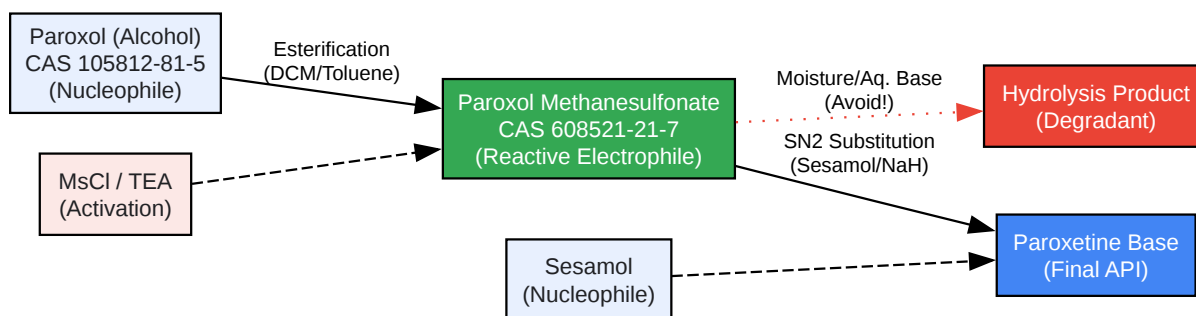
- Target Compound: **Paroxol Methanesulfonate** (O-Mesyl Paroxol)
- CAS Number: 608521-21-7[1][2][3]
- Chemical Name: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate
- Function: Activated alkylating agent (Electrophile).
- Critical Attribute: Potential Genotoxic Impurity (PGI) requiring strict control.

Note: This guide focuses on the intermediate ester. If you are seeking data on the API salt Paroxetine Mesylate (Brisdelle/Pexeva), refer to the Pharmacopeial Standards section.

Chemical Structure & Reactivity Pathway

Paroxol Methanesulfonate is formed by the esterification of Paroxol (the alcohol) with methanesulfonyl chloride (MsCl). Its primary utility is the nucleophilic substitution with Sesamol to form Paroxetine.

Figure 1: Synthesis & Reactivity Logic



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Caption: Reaction pathway showing the activation of Paroxol to the Mesylate ester and its subsequent conversion or degradation.

Solubility Profile & Solvent Selection

As a reactive sulfonate ester, **Paroxol Methanesulfonate** exhibits high solubility in aprotic organic solvents but is chemically unstable in protic polar solvents (water, alcohols) due to solvolysis.

Table 1: Operational Solubility Data (Process Relevant)

Solvent System	Solubility Rating	Operational Conc.	Stability Risk	Application
Dichloromethane (DCM)	Very Soluble	>200 mg/mL	Low	Synthesis Medium (Preferred)
Toluene	Soluble	~100 mg/mL	Low	Reaction Solvent / Crystallization
Ethyl Acetate	Soluble	~50-80 mg/mL	Low	Workup / Extraction
DMSO	Very Soluble	>500 mg/mL	Moderate*	Analytical Standard Prep
Water	Insoluble / Unstable	<1 mg/mL	Critical	Do Not Use (Rapid Hydrolysis)
Methanol/Ethanol	Soluble	>100 mg/mL	High	Risk of Methanolysis (Side Reaction)

- Process Insight: In manufacturing, this intermediate is often not isolated as a dry solid but tele-scoped (carried forward) in Toluene or DCM solution to minimize exposure to moisture and personnel (due to potency/toxicity).
- Partition Coefficient (LogP): Estimated at 2.1 – 2.5. It is lipophilic, facilitating extraction into organic layers during aqueous workup.

Stability & Handling Protocol (PGI Control)

Paroxol Methanesulfonate is an alkyl mesylate, a class of compounds flagged as potential genotoxic impurities (PGIs). Strict containment and stability controls are required.

Stability Risks[4]

- Hydrolysis: In the presence of water (especially at pH > 7), it reverts to Paroxol and Methanesulfonic acid.

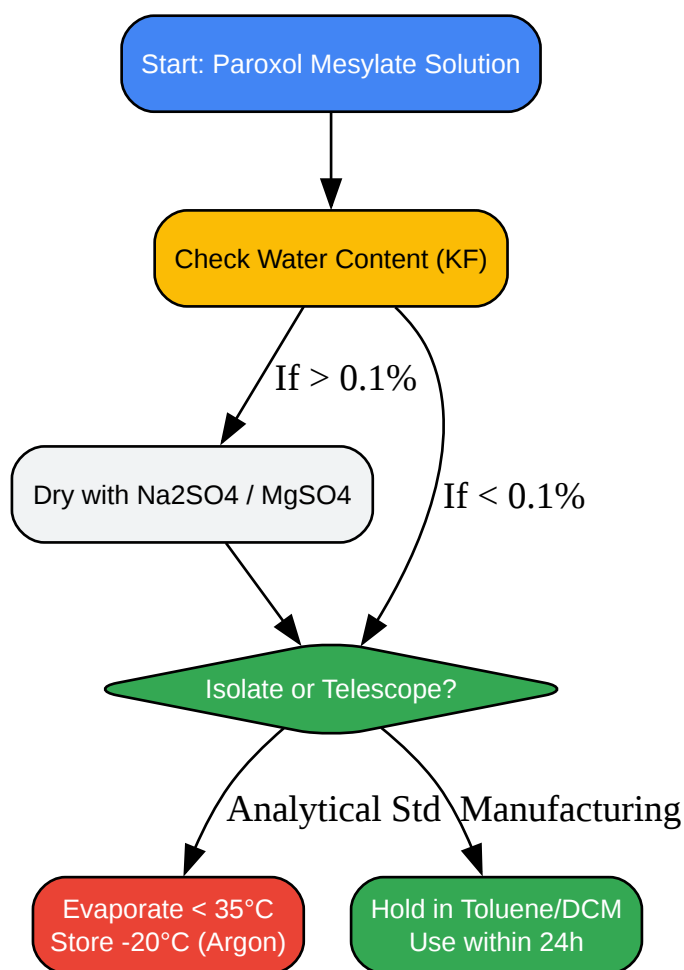
- Thermal Instability: Mesylates can decompose exothermically. Store < 5°C if isolated.[5]

Experimental Protocol: Synthesis & Handling

Objective: Generate **Paroxol Methanesulfonate** with minimal hydrolysis for immediate coupling.

- Preparation: Dissolve Paroxol (1.0 eq) in anhydrous DCM (10 vol) under Nitrogen.
- Activation: Cool to 0–5°C. Add Triethylamine (1.5 eq) followed by slow addition of Methanesulfonyl Chloride (1.2 eq).
 - Control Point: Exothermic reaction. Maintain T < 10°C to prevent side reactions.
- Workup (Critical for Stability):
 - Quench with cold water (rapidly separate phases).
 - Wash organic layer with sat. NaHCO₃ (removes acid) and Brine.
 - Dry: Use anhydrous Na₂SO₄ immediately.
 - Do not concentrate to dryness unless necessary for analytical characterization. Use the DCM solution directly for the next step.
- Storage: If isolation is required, evaporate at < 35°C under vacuum. Store the pale yellow solid at -20°C under Argon.

Figure 2: Handling & Decision Logic



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Caption: Decision tree for handling the mesylate intermediate to prevent degradation.

Analytical Characterization

To validate the solubility and purity of **Paroxol Methanesulfonate**, the following methods are standard.

- HPLC-UV:
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.
 - Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 10% B to 90% B).
 - Note: Paroxol Mesylate elutes later than Paroxol due to the lipophilic mesyl group.

- Caution: Ensure autosampler temperature is 5°C to prevent hydrolysis during the run.
- GC-MS (Trace Analysis): Used to detect residual **Paroxol Methanesulfonate** in the final Paroxetine API (Limit typically < 5-10 ppm due to PGI status).

References

- Chemical Identity:**Paroxol Methanesulfonate** (CAS 608521-21-7).[2][3][6] National Center for Biotechnology Information. PubChem Compound Summary. [[Link](#)]
- Solubility & Process:Process for the preparation of paroxetine intermediate.
- Reactivity & Synthesis:A Convenient Synthesis of (-)-Paroxetine. ResearchGate. [[Link](#)]
- Genotoxic Impurities:Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH M7 Guideline. [[Link](#)]

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- To cite this document: BenchChem. [Technical Whitepaper: Paroxol Methanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589618/docs#technical-whitepaper-paroxol-methanesulfonate>]

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